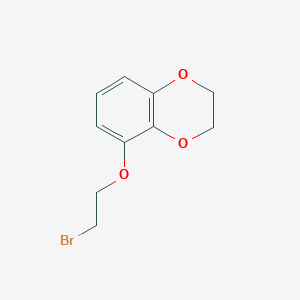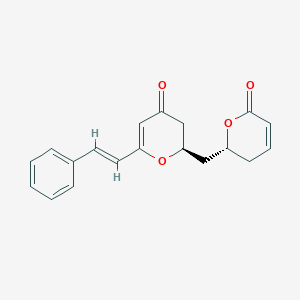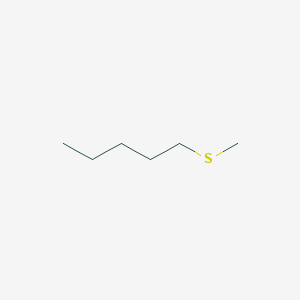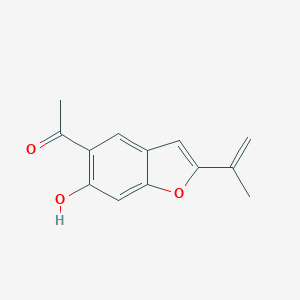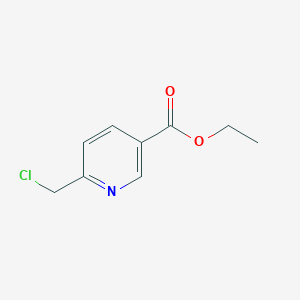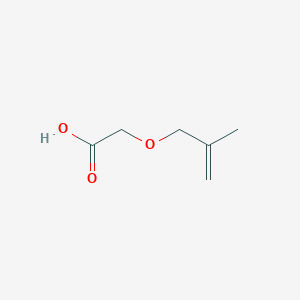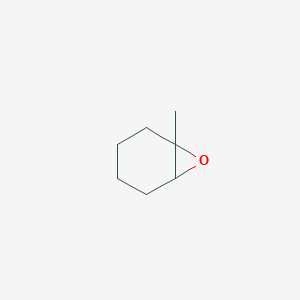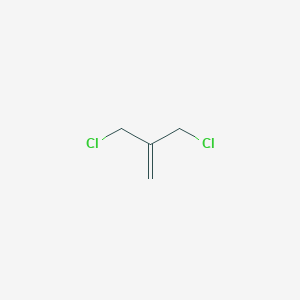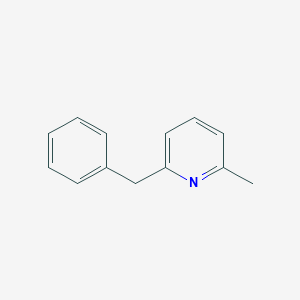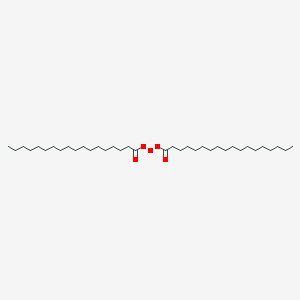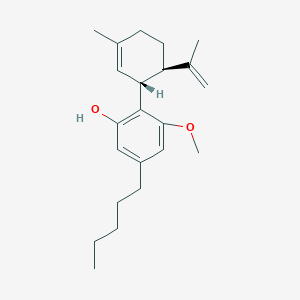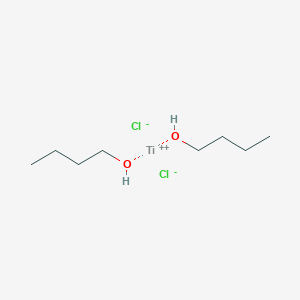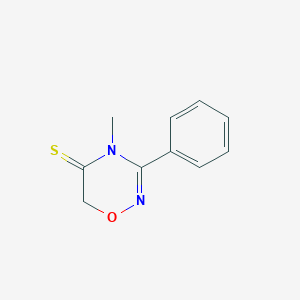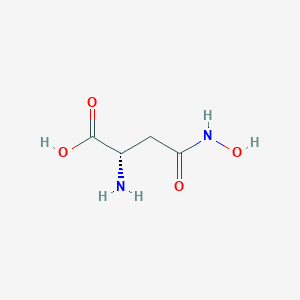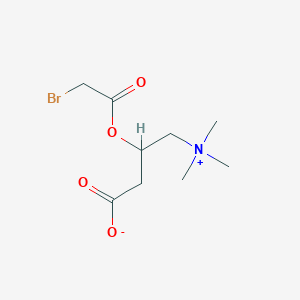
Bromoacetylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetylcarnitine (BAC) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. BAC is a derivative of carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. BAC has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still under investigation.
Mécanisme D'action
The exact mechanism of action of Bromoacetylcarnitine is still under investigation, but it is believed to involve the modulation of cellular signaling pathways. Bromoacetylcarnitine has been found to inhibit the activity of certain enzymes and transcription factors that are involved in cell growth and proliferation. Bromoacetylcarnitine has also been found to modulate the expression of genes involved in energy metabolism and oxidative stress.
Effets Biochimiques Et Physiologiques
Bromoacetylcarnitine has a variety of biochemical and physiological effects, including the modulation of energy metabolism, antioxidant activity, and anti-inflammatory effects. Bromoacetylcarnitine has been found to increase the levels of ATP, the primary energy source for cells, and to enhance mitochondrial function. Bromoacetylcarnitine has also been found to reduce oxidative stress and inflammation, which are implicated in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bromoacetylcarnitine in lab experiments is its potential therapeutic effects in a variety of diseases. Bromoacetylcarnitine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bromoacetylcarnitine in lab experiments is the lack of understanding of its mechanism of action. Additionally, the effects of Bromoacetylcarnitine may vary depending on the disease model and experimental conditions.
Orientations Futures
For research on Bromoacetylcarnitine include further investigation of its mechanism of action and its potential therapeutic effects in a variety of diseases. Additional studies are needed to determine the optimal dosage and administration of Bromoacetylcarnitine for different disease models. The development of Bromoacetylcarnitine derivatives with improved efficacy and specificity is also an area of future research.
Méthodes De Synthèse
Bromoacetylcarnitine can be synthesized through a variety of methods, including the reaction of bromoacetyl chloride with L-carnitine in the presence of a base. Other methods involve the use of bromoacetyl bromide or bromoacetic acid as starting materials.
Applications De Recherche Scientifique
Bromoacetylcarnitine has been studied for its potential therapeutic effects in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Bromoacetylcarnitine has been found to inhibit the growth and metastasis of tumor cells. In cardiovascular research, Bromoacetylcarnitine has been found to improve cardiac function and reduce inflammation. In neurological research, Bromoacetylcarnitine has been found to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
10034-25-0 |
|---|---|
Nom du produit |
Bromoacetylcarnitine |
Formule moléculaire |
C9H16BrNO4 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
Clé InChI |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Synonymes |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



